(E)-4-(but-2-en-2-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine (E)-4-(but-2-en-2-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 2098157-29-8
VCID: VC3207181
InChI: InChI=1S/C13H20N4/c1-4-10(2)12-9-13(16-11(3)15-12)17-7-5-14-6-8-17/h4,9,14H,5-8H2,1-3H3/b10-4+
SMILES: CC=C(C)C1=CC(=NC(=N1)C)N2CCNCC2
Molecular Formula: C13H20N4
Molecular Weight: 232.32 g/mol

(E)-4-(but-2-en-2-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine

CAS No.: 2098157-29-8

Cat. No.: VC3207181

Molecular Formula: C13H20N4

Molecular Weight: 232.32 g/mol

* For research use only. Not for human or veterinary use.

(E)-4-(but-2-en-2-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine - 2098157-29-8

Specification

CAS No. 2098157-29-8
Molecular Formula C13H20N4
Molecular Weight 232.32 g/mol
IUPAC Name 4-[(E)-but-2-en-2-yl]-2-methyl-6-piperazin-1-ylpyrimidine
Standard InChI InChI=1S/C13H20N4/c1-4-10(2)12-9-13(16-11(3)15-12)17-7-5-14-6-8-17/h4,9,14H,5-8H2,1-3H3/b10-4+
Standard InChI Key VBABNNCQBNAGTF-ONNFQVAWSA-N
Isomeric SMILES C/C=C(\C)/C1=CC(=NC(=N1)C)N2CCNCC2
SMILES CC=C(C)C1=CC(=NC(=N1)C)N2CCNCC2
Canonical SMILES CC=C(C)C1=CC(=NC(=N1)C)N2CCNCC2

Introduction

Chemical Identity and Structural Characterization

Molecular Structure and Nomenclature

(E)-4-(but-2-en-2-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine features a pyrimidine heterocyclic core with three distinct substituents: a methyl group at position 2, a but-2-en-2-yl group with (E) stereochemistry at position 4, and a piperazin-1-yl group at position 6. The IUPAC name reflects this structural arrangement, with the (E) prefix specifically denoting the trans configuration of the double bond in the butenyl moiety.

The pyrimidine scaffold serves as a fundamental building block in numerous biologically active compounds, contributing to the compound's potential pharmaceutical relevance. Similar heterocyclic scaffolds have demonstrated significant biological activities across various therapeutic classes, as evidenced by related compounds in the literature .

Physicochemical Properties

Based on structural analysis and comparison with similar compounds, the following physicochemical properties can be anticipated for (E)-4-(but-2-en-2-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine:

PropertyPredicted ValueBasis for Prediction
Physical StateCrystalline solid at ambient temperatureAnalysis of related pyrimidine derivatives
SolubilityModerate solubility in organic solvents; limited aqueous solubilityStructural features including lipophilic but-2-en-2-yl group and basic piperazine
pKaApproximately 5-7 for piperazine nitrogen atomsTypical values for piperazine-containing compounds
Molecular Weight244.33 g/molCalculated from molecular formula C₁₃H₂₀N₄
Log P (predicted)2.5-3.5Based on structural components and comparison with related structures

The piperazine ring likely adopts a chair conformation, similar to observations in structurally related molecules . The connection between the piperazine and pyrimidine rings may exhibit important electronic characteristics due to conjugation effects between the lone pair of the tertiary nitrogen atom and the π-electron system of the pyrimidine ring .

Synthesis and Preparation

Nucleophilic Aromatic Substitution

A likely synthetic approach would involve nucleophilic aromatic substitution of a suitably activated pyrimidine precursor. This could entail reaction of 4-(but-2-en-2-yl)-2-methyl-6-halopyrimidine (where the halogen serves as a leaving group) with piperazine under appropriate conditions.

Pyrimidine Ring Formation

The target compound could potentially be synthesized through pyrimidine ring formation, similar to methods described for related compounds that involve cyclization between an enaminone and a guanidine derivative . This approach would allow for the incorporation of the required substituents during the ring-forming process.

Cross-Coupling Reactions

Structural Features and Significance

Key Structural Elements

The compound incorporates several structurally significant features that merit detailed consideration:

  • The pyrimidine core provides a planar, electron-deficient heterocyclic scaffold that can engage in various non-covalent interactions with biological targets.

  • The piperazine moiety introduces a flexible, basic functionality that commonly serves as a pharmacophore in drug molecules, particularly those targeting the central nervous system. The piperazine ring typically adopts a chair conformation, as observed in related compounds .

  • The (E)-but-2-en-2-yl substituent represents a stereospecific alkene group that introduces conformational constraints and lipophilicity to the molecule.

  • The methyl group at position 2 may influence the electronic distribution within the pyrimidine ring and provide additional hydrophobic interactions with potential binding sites.

Structural Comparison with Related Compounds

Several structurally related compounds offer valuable insights into the potential properties and activities of (E)-4-(but-2-en-2-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine:

CompoundStructural SimilaritiesKey DifferencesReported Properties
4-Ethynyl-2-methyl-6-(piperazin-1-yl)pyrimidine Pyrimidine core with identical substitution positionsEthynyl vs. but-2-en-2-yl at position 4Limited data available
4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives Pyrimidine scaffold with various substituentsDifferent heteroaromatic substituentsCDK4/6 inhibition activity
4,6-Dimethyl-2-{4-[(2-pyrimidyl)piperazin-1-yl]methyl}isothiazolo[5,4-b]pyridin-3(2H)-one Contains piperazine linked to pyrimidineMore complex heterocyclic systemReported as inactive as an analgesic agent

Analytical Characterization and Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted 1H NMR spectrum of (E)-4-(but-2-en-2-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine would likely display several characteristic signals:

  • A singlet (approximately δ 2.4-2.6 ppm) corresponding to the methyl group at position 2 of the pyrimidine ring

  • A complex pattern representing the but-2-en-2-yl group, including a distinguishing signal for the alkene proton (approximately δ 5.5-6.5 ppm) that would confirm the (E) configuration

  • A series of multiplets (approximately δ 2.8-3.9 ppm) arising from the piperazine ring protons

  • A singlet (approximately δ 6.5-7.0 ppm) corresponding to the single proton at position 5 of the pyrimidine ring

Mass Spectrometry

Mass spectrometric analysis would be expected to show a molecular ion peak corresponding to the molecular weight of (E)-4-(but-2-en-2-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine (m/z 244), along with characteristic fragmentation patterns involving cleavage of the piperazine ring and loss of the but-2-en-2-yl group.

X-ray Crystallographic Analysis

X-ray crystallography would provide definitive confirmation of the molecular structure, particularly regarding the (E)-configuration of the but-2-en-2-yl group. Based on crystallographic data from related compounds, the piperazine ring would likely adopt a chair conformation . Additionally, the crystal packing might reveal important intermolecular interactions that could influence the compound's macroscopic properties.

Structure-Based Computer Modeling

Molecular Docking Studies

Molecular docking studies could provide valuable insights into the potential binding modes of (E)-4-(but-2-en-2-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine with various targets, particularly CDK4/6 given the activity profiles of related compounds . The stereospecific (E)-but-2-en-2-yl group would likely influence binding orientation, potentially occupying hydrophobic pockets within the enzyme active site.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR models developed for related pyrimidine derivatives could potentially be extended to predict the biological activity of (E)-4-(but-2-en-2-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine. Parameters such as lipophilicity, molecular volume, and electronic distribution would be key determinants in such models.

Future Research Directions

Synthesis and Comprehensive Characterization

A primary research direction would involve the synthesis and comprehensive characterization of (E)-4-(but-2-en-2-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine, including:

  • Optimization of synthetic routes to ensure stereospecific introduction of the (E)-but-2-en-2-yl group

  • Detailed spectroscopic analysis to confirm structure and purity

  • X-ray crystallographic studies to definitively establish three-dimensional structure

  • Solubility, stability, and other physicochemical property determinations

Biological Activity Profiling

Given the structural similarities to compounds with documented CDK4/6 inhibitory activity , comprehensive biological screening would be warranted, including:

  • Kinase inhibition assays, particularly focusing on CDK4/6

  • Cell cycle analysis in various cancer cell lines

  • Neuroreceptor binding studies, given the piperazine moiety

  • Structure-activity relationship studies through the synthesis and testing of close analogs

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